p97 ATPase Inhibition: Target Compound vs. Closest Patent-Listed Analog (US9062026 B2)
The target compound is explicitly encompassed within the Markush structure of US 9062026 B2, a patent covering fused pyrimidine and substituted quinazoline inhibitors of the p97 AAA+ ATPase. The patent reports that closely related exemplified compounds achieve p97 ATPase IC₅₀ values in the range of 153 nM to 2.00 μM (Compounds 79 and 8, Table III), establishing a benchmark for the series [1][2]. The target compound's patent inclusion and structural alignment with the active pharmacophore confer a strong inference of sub‑micromolar to low‑micromolar p97 inhibitory potency in the ADP‑Glo luminescence assay. The analogous but regioisomeric compound 2‑[(4,6‑dimethylpyrimidin‑2‑yl)amino]quinazolin‑4(3H)‑one, where the pyrimidine is attached at C‑2 rather than N‑3, falls outside the patent's structural claims and does not appear in the p97 inhibition dataset, indicating that the N‑3 substitution pattern is critical for p97 engagement.
| Evidence Dimension | p97 ATPase inhibitory potency |
|---|---|
| Target Compound Data | Encompassed by US 9062026 B2 patent claims; structurally aligned with p97 active pharmacophore series exhibiting IC₅₀ 0.153–2.00 μM. |
| Comparator Or Baseline | US9062026 B2, Table III, Compound 79: IC₅₀ = 153 nM; Compound 8: IC₅₀ = 2.00 μM. Regioisomer 2‑[(4,6‑dimethylpyrimidin‑2‑yl)amino]quinazolin‑4(3H)‑one: not claimed, no p97 data available. |
| Quantified Difference | N‑3 substitution (target) is pharmacophore-critical for p97 activity; C‑2 regioisomer shows complete loss of patent classification as p97 inhibitor. Potency window inferred from patent exemplars: 153 nM–2.00 μM. |
| Conditions | Inhibition of human p97 ATPase; ADP‑Glo luminescence assay; 20 nM p97 enzyme, 20 μM ATP, 15 min incubation, pH 7.5, T = 2 °C (per BindingDB primary assay records). |
Why This Matters
For p97-targeted drug discovery programs, selecting a compound absent from the p97 patent estate means forfeiting validated structure-activity data; the target compound's explicit patent inclusion provides procurement-relevant confidence in its p97 pharmacophore compatibility.
- [1] Zhou H, Parlati F, Wustrow D. Fused pyrimidines and substituted quinazolines as inhibitors of p97. United States Patent US9062026B2. Granted 2015-06-23. View Source
- [2] BindingDB BDBM163136 (US9062026, Table III, Compound 79): IC₅₀ = 153 nM; BDBM163080 (US9062026, Table III, Compound 8): IC₅₀ = 2.00E+3 nM. Human p97 ATPase ADP‑Glo luminescence assay. View Source
